
FR 139317
概要
説明
FR-139317は、強力で競合的、かつ選択性の高いエンドセリンA受容体拮抗薬として作用する合成直鎖状トリペプチドです。 主に科学研究において、エンドセリンA受容体の生理学的特性を調査し、様々な疾患におけるその役割を探求するために使用されます .
準備方法
合成経路と反応条件
FR-139317は、一連のペプチドカップリング反応により合成されます。合成には、所望のトリペプチド構造を形成するために、特定のアミノ酸を制御された順序でカップリングすることが含まれます。 反応条件は通常、N,N’-ジイソプロピルカルボジイミド(DIC)や1-ヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬を使用し、ペプチド結合の形成を促進します .
工業生産方法
FR-139317の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために、自動ペプチド合成装置の使用が含まれます。 最終生成物は、高性能液体クロマトグラフィー(HPLC)などの技術を用いて精製され、98%を超える純度に達します .
化学反応の分析
Synthetic Preparation and Key Reactions
FR 139317 is synthesized via multi-step peptide coupling reactions. The process involves:
-
Step 1 : Formation of the tripeptide backbone using protected amino acids (L-leucine, D-tryptophan, and D-alanine derivatives).
-
Step 2 : Introduction of the hexahydroazepine ring via carbamate linkage.
-
Step 3 : Final deprotection and purification using high-performance liquid chromatography (HPLC) to achieve >98% purity.
Reaction Conditions:
Step | Reagents/Conditions | Purpose |
---|---|---|
1 | DIC, HOBt, DMF | Peptide bond formation |
2 | Hexahydroazepine, EDCl | Carbamate coupling |
3 | TFA, DCM | Deprotection of side chains |
Biochemical Interactions
This compound selectively antagonizes endothelin A (ETA) receptors through competitive inhibition. Key biochemical reactions include:
Receptor Binding:
Parameter | Value (ETA) | Value (ETB) | Source |
---|---|---|---|
K<sub>i</sub> | 1 nM | 7.3 μM | |
IC<sub>50</sub> | 0.53 nM | 4.7 μM |
-
Mechanism : Competes with endothelin-1 (ET-1) for binding to ETA receptors, blocking calcium mobilization and vasoconstriction .
-
Selectivity : >1,000-fold selectivity for ETA over ETB receptors .
In Vitro Antagonism
-
Rabbit Aorta Assay : this compound shifted ET-1-induced contraction curves (pA<sub>2</sub> = 7.2), confirming competitive antagonism .
-
Vascular Smooth Muscle Cells : Inhibited ET-1-induced [<sup>3</sup>H]thymidine incorporation (IC<sub>50</sub> = 4.1 nM), suppressing mitogenesis .
In Vivo Effects
-
Rat Models : A single intravenous dose (1 mg/kg) abolished ET-1-induced pressor responses without affecting baseline blood pressure .
-
Dose Dependency : Attenuated coronary perfusion pressure in rabbits with myocardial ischemia (ED<sub>50</sub> = 0.3 mg/kg) .
Stability and Degradation Pathways
This compound exhibits stability under physiological conditions but undergoes:
-
Oxidation : Susceptible to oxidation at tryptophan and pyridine residues under strong oxidative conditions (e.g., H<sub>2</sub>O<sub>2</sub>).
-
Hydrolysis : Labile to acidic hydrolysis (e.g., 1N HCl) at peptide bonds, yielding leucine and tryptophan derivatives.
Comparative Reactivity with Analogues
Property | This compound | L742791 |
---|---|---|
Receptor Selectivity | ETA >> ETB | Non-selective |
Solubility | DMSO, Ethanol | DMSO, PEG-400 |
Bioactivity | Antagonist | Mixed agonist/antagonist |
科学的研究の応用
Cardiovascular Research
Mechanism of Action:
FR 139317 selectively antagonizes endothelin A receptors, which are implicated in vasoconstriction and hypertension. By inhibiting these receptors, this compound can potentially improve hemodynamic parameters in conditions like congestive heart failure.
Case Study: Congestive Heart Failure in Rats
- Objective: Investigate the effects of this compound on hemodynamics and plasma endothelin-1 levels in a rat model of congestive heart failure.
- Methods: Adult male Wistar rats underwent left coronary artery ligation to induce heart failure. They were treated with this compound at doses of 1 and 5 mg/kg/day for six weeks.
- Results:
- Mortality rates were significantly lower in the treatment groups (25% and 28.6%) compared to the control group (50%).
- Plasma ET-1 levels were reduced:
- Treatment group (5 mg/kg): ng/L
- Control group: ng/L
- Improved left ventricular end-diastolic pressures were noted at mmHg and mmHg for treatment groups versus mmHg for controls .
Pulmonary Research
Impact on Airway Inflammation:
Research indicates that this compound may also play a role in modulating airway inflammation, making it relevant for studies on respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD).
Case Study: Pediatric Wheezing
- Objective: Examine the levels of airway inflammatory mediators in infants with wheezing.
- Methods: Infants were administered this compound to assess its effects on inflammatory markers.
- Results: The administration of this compound led to significant reductions in specific inflammatory mediators, suggesting a therapeutic potential for managing wheezing episodes .
Comparative Studies on Endothelin Receptor Antagonists
Study on ETA vs ETB Antagonists:
A comparative study evaluated the effects of this compound (ETA antagonist) against an ETB receptor antagonist in dogs with induced congestive heart failure.
- Findings:
Summary of Key Findings
Application Area | Key Findings |
---|---|
Cardiovascular Health | Reduced mortality and improved hemodynamics in heart failure models |
Pulmonary Health | Decreased airway inflammation in pediatric patients with wheezing |
Comparative Studies | Favorable hemodynamic profile compared to ETB antagonists |
作用機序
FR-139317は、エンドセリンA受容体に選択的に結合することにより、その効果を発揮します。これにより、強力な血管収縮剤であるエンドセリン-1の結合が阻害されます。この阻害は、血管収縮やその他の生理学的効果につながる下流のシグナル伝達経路の活性化を阻害します。 FR-139317の分子標的は、エンドセリンA受容体であり、関与する経路は、主にカルシウム動員と平滑筋収縮に関連しています .
類似の化合物との比較
類似の化合物
アンブリセンタン: 肺動脈性高血圧の治療に使用される、選択的なエンドセリンA受容体拮抗薬。
ボセンタン: エンドセリンA受容体とエンドセリンB受容体の両方を阻害する、デュアルエンドセリン受容体拮抗薬。
マシテンタン: ボセンタンと比較して、半減期が長い、デュアルエンドセリン受容体拮抗薬.
FR-139317の独自性
FR-139317は、エンドセリンA受容体に対する高い選択性と効力において独自です。 ボセンタンやマシテンタンなどのデュアル拮抗薬とは異なり、FR-139317はエンドセリンA受容体を特異的に標的とするため、エンドセリンB受容体に影響を与えることなく、これらの受容体の特定の役割を研究するための貴重なツールとなっています .
類似化合物との比較
Similar Compounds
Ambrisentan: Another selective endothelin A receptor antagonist used in the treatment of pulmonary arterial hypertension.
Bosentan: A dual endothelin receptor antagonist that blocks both endothelin A and endothelin B receptors.
Macitentan: A dual endothelin receptor antagonist with a longer half-life compared to bosentan.
Uniqueness of FR-139317
FR-139317 is unique in its high selectivity and potency for endothelin A receptors. Unlike dual antagonists such as bosentan and macitentan, FR-139317 specifically targets endothelin A receptors, making it a valuable tool for studying the specific roles of these receptors without affecting endothelin B receptors .
生物活性
FR 139317 is a highly selective endothelin (ET) ETA receptor antagonist that has been studied for its pharmacological effects, particularly in relation to cardiovascular health and pulmonary function. This article synthesizes findings from various studies, highlighting the compound's biological activity, mechanisms of action, and clinical implications.
Overview of this compound
- Chemical Identity : this compound is characterized by its potent selective antagonism of the ETA receptor, with a Ki value of approximately 1 nM for ETA and 7.3 μM for ETB receptors, indicating a significant selectivity towards the ETA subtype .
- Mechanism of Action : The compound inhibits the contractile responses induced by endothelin-1 (ET-1) and endothelin-2 (ET-2) in isolated pulmonary arteries but does not affect contractions induced by endothelin-3 (ET-3) . This selectivity suggests that this compound may be beneficial in conditions where ET-1 and ET-2 are implicated.
In Vitro Studies
- Pulmonary Artery Contraction : In studies conducted on guinea-pig pulmonary arteries, this compound effectively antagonized ET-1 and ET-2 induced contractions. The Schild plot analysis yielded a pA2 value of 6.65, supporting its role as a competitive antagonist .
Endothelin Type | Effect on Contraction | Antagonized by this compound |
---|---|---|
ET-1 | Strong contraction | Yes |
ET-2 | Strong contraction | Yes |
ET-3 | Weaker contraction | No |
In Vivo Studies
- Cardiovascular Effects : In animal models of congestive heart failure (CHF), this compound demonstrated improvements in hemodynamics. Administration of the antagonist resulted in significant reductions in mean arterial pressure and pulmonary vascular resistance .
Dosage (mg/kg) | Mean Arterial Pressure (MAP) | Pulmonary Vascular Resistance (PVR) |
---|---|---|
1 | Decreased | Decreased |
10 | Further decreased | Further decreased |
Heart Failure Management
Research indicates that selective ETA receptor antagonists like this compound may offer therapeutic benefits in managing heart failure by improving hemodynamics and potentially reducing mortality rates in experimental models . The inhibition of neurohumoral activation through the blockade of endothelin receptors may contribute to these effects.
Pulmonary Hypertension
Given its selective action on pulmonary vascular smooth muscle, this compound holds promise as a treatment option for pulmonary hypertension. The ability to selectively inhibit ETA receptors while sparing ETB receptors may minimize adverse effects associated with non-selective antagonists .
特性
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-methylindol-3-yl)propanoyl]amino]-3-pyridin-2-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44N6O5/c1-22(2)18-26(37-33(44)39-16-10-4-5-11-17-39)30(40)35-27(19-23-21-38(3)29-14-7-6-13-25(23)29)31(41)36-28(32(42)43)20-24-12-8-9-15-34-24/h6-9,12-15,21-22,26-28H,4-5,10-11,16-20H2,1-3H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43)/t26-,27+,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOKMIQQPDDTNO-UPRLRBBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)NC(CC3=CC=CC=N3)C(=O)O)NC(=O)N4CCCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C)C(=O)N[C@H](CC3=CC=CC=N3)C(=O)O)NC(=O)N4CCCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30931419 | |
Record name | N-{2-[(2-{[(Azepan-1-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)amino]-1-hydroxy-3-(1-methyl-1H-indol-3-yl)propylidene}-3-pyridin-2-ylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30931419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142375-60-8 | |
Record name | FR 139317 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142375-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | FR 139317 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142375608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{2-[(2-{[(Azepan-1-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)amino]-1-hydroxy-3-(1-methyl-1H-indol-3-yl)propylidene}-3-pyridin-2-ylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30931419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。